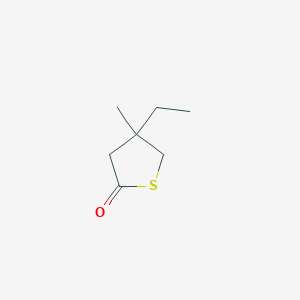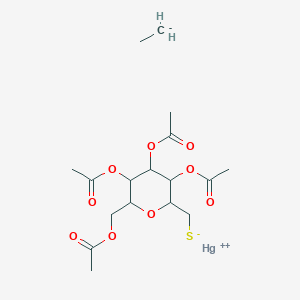
4-Ethyl-4-methylthiolan-2-one
Übersicht
Beschreibung
4-Ethyl-4-methylthiolan-2-one, commonly known as 4-EMT, is a sulfur-containing organic compound that is responsible for the characteristic aroma of cooked meat. It is a volatile compound that is released during the Maillard reaction, which occurs when amino acids and reducing sugars are heated together. 4-EMT has been identified as one of the key odorants responsible for the desirable aroma of grilled meat, and its synthesis and mechanism of action have been the subject of scientific research.
Wirkmechanismus
The mechanism of action of 4-EMT is not fully understood, but it is believed to act as a key odorant in the aroma of cooked meat. It is thought to interact with olfactory receptors in the nose, triggering a response that is interpreted as the characteristic smell of grilled meat. Further research is needed to fully understand the mechanism of action of 4-EMT.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 4-EMT, but it has been shown to have antioxidant properties and may have potential therapeutic applications. It has also been identified as a potential biomarker for meat consumption, as it is excreted in urine after the consumption of meat products.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of studying 4-EMT in the lab include its potential applications in the food industry and its potential as a biomarker for meat consumption. However, limitations include the limited research on its biochemical and physiological effects, as well as the need for specialized equipment and expertise to synthesize and analyze the compound.
Zukünftige Richtungen
Future research on 4-EMT could include further studies on its mechanism of action and its potential therapeutic applications. Additionally, research could be conducted on the development of new methods for synthesizing and purifying the compound, as well as its potential applications in the development of artificial meat flavors. Further studies on the use of 4-EMT as a biomarker for meat consumption could also have important implications for nutritional studies and the development of dietary recommendations.
Wissenschaftliche Forschungsanwendungen
The study of 4-EMT has important applications in the food industry, as it allows for the production of artificial meat flavors that can be used to enhance the taste of processed meats. Additionally, 4-EMT has been identified as a potential biomarker for meat consumption, as it is excreted in urine after the consumption of meat products. This could have important implications for nutritional studies and the development of dietary recommendations.
Eigenschaften
IUPAC Name |
4-ethyl-4-methylthiolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-3-7(2)4-6(8)9-5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJZKORTGULUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)SC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908529 | |
| Record name | 4-Ethyl-4-methylthiolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-4-methylthiolan-2-one | |
CAS RN |
103620-94-6 | |
| Record name | beta-Ethyl-beta-methyl-thiobutyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103620946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyl-4-methylthiolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)

![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)







![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)